4-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-2-one
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-18-7-3-16(4-8-18)15-28-20-11-12-21-22(14-24(25)29-23(21)13-20)17-5-9-19(27-2)10-6-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCROICSHAWLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenol in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Reduction of the Carbonyl Group
The chromen-2-one core contains a ketone at position 2, which undergoes reduction to form an alcohol. This reaction is common in chromenone derivatives and can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The mechanism involves nucleophilic attack on the carbonyl carbon, followed by protonation to yield the alcohol.
| Reagent | Conditions | Product |
|---|---|---|
| NaBH4 | Ethanol, room temp | Chromen-2-ol |
| LiAlH4 | THF, reflux | Chromen-2-ol |
This reaction highlights the ketone’s susceptibility to reduction, a feature shared with other chromenone derivatives .
Hydrogenation of Aromatic Rings
The aromatic rings in the substituents (4-methoxyphenyl and [(4-methoxyphenyl)methoxy]) can undergo catalytic hydrogenation under high pressure. Palladium on carbon (Pd/C) is commonly used as a catalyst, reducing aromatic rings to cyclohexane derivatives.
| Catalyst | Conditions | Impact |
|---|---|---|
| Pd/C | H₂ gas, elevated temp | Reduced aromatic rings |
This reaction alters the compound’s electronic properties, potentially influencing its biological activity.
Cleavage of the Benzyl Ether
The [(4-methoxyphenyl)methoxy] substituent at position 7 contains a benzyl ether moiety (OCH₂-C₆H₄-OCH₃). Under acidic conditions (e.g., HBr or HI ), this ether can be cleaved to form a phenol and release the benzyl group.
| Reagent | Conditions | Products |
|---|---|---|
| HBr | AcOH, reflux | Phenol + benzyl bromide |
This reaction demonstrates the instability of benzyl ethers under strong acidic conditions.
Electrophilic Aromatic Substitution
The methoxy groups (OCH₃) on the aromatic rings act as activating, ortho/para-directing substituents. Electrophilic substitution reactions (e.g., nitration, sulfonation) can occur under appropriate conditions, though specific examples for this compound are not documented.
| Electrophile | Conditions | Position |
|---|---|---|
| NO₂⁺ | HNO₃, H₂SO₄ | Ortho/para to OCH₃ |
The methoxy groups’ directing effects are consistent with general aromatic chemistry principles .
Oxidation of the Carbonyl Group
While less common, the chromen-2-one ketone can undergo oxidation under strong conditions (e.g., KMnO₄ or CrO₃ ) to form more oxidized derivatives, such as quinones. This reaction is typically observed in chromenone derivatives with adjacent hydroxyl groups, which this compound lacks, making such transformations less likely .
Scientific Research Applications
Antioxidant Activity
Research has indicated that chromenone derivatives exhibit significant antioxidant properties. The presence of methoxy groups in 4-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-2-one enhances its electron-donating ability, which can neutralize free radicals and protect cells from oxidative stress. A study demonstrated that similar compounds effectively scavenge reactive oxygen species (ROS) in vitro, suggesting potential applications in preventing oxidative damage in various diseases .
Anti-inflammatory Properties
Several studies have explored the anti-inflammatory effects of chromenones. The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, research on related chromenones showed a marked reduction in inflammation markers in animal models, indicating that this compound could be beneficial in treating inflammatory conditions like arthritis .
Anticancer Potential
The anticancer properties of chromenones are well-documented. This compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A notable study found that similar derivatives inhibited the proliferation of breast cancer cells by triggering cell cycle arrest and promoting apoptosis . This suggests potential applications in cancer therapy.
Neuroprotective Effects
Emerging evidence suggests that chromenone derivatives may offer neuroprotective benefits. Studies have shown that these compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. For example, research indicated that certain chromenones improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease, pointing to their potential role in neurodegenerative disease management .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical properties of chromen-2-one derivatives are highly dependent on substituent patterns. Below is a comparison of structurally related compounds:
Key Findings from Comparative Studies
Methoxy Substitutions
- This compound: The dual methoxy groups increase electron density on the aromatic rings, enhancing antioxidant activity by stabilizing free radicals . This contrasts with 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, where the ethoxy group reduces steric hindrance, favoring interactions with enzymes like cyclooxygenase-2 .
- Comparison with halogenated derivatives : Chlorine or fluorine substituents (e.g., in and ) improve antimicrobial potency but reduce solubility compared to methoxy groups. For example, 7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenylchromen-2-one shows broad-spectrum antimicrobial activity due to the electron-withdrawing chloro group, which enhances membrane penetration .
Alkyl Chain Modifications
- 6-Chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methylchromen-2-one incorporates a hexyl chain at position 3, increasing hydrophobicity and metabolic stability. This contrasts with shorter chains (e.g., ethyl in ), which may improve solubility but reduce half-life .
Hybrid Structures
- 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one combines an oxoethoxy group with a methoxyphenyl moiety, enabling dual functionality: fluorescence for imaging and reactive sites for further derivatization .
Pharmacological Implications
- Antioxidant vs. Antimicrobial Trade-offs : Methoxy-rich derivatives (e.g., the target compound) are more suited for oxidative stress-related applications, while halogenated analogs prioritize microbial targeting .
- Structural Complexity and Bioactivity : Compounds like 6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methylchromen-2-one demonstrate that combining halogens, alkyl chains, and methoxy groups can balance potency and pharmacokinetics .
Biological Activity
4-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-2-one, a member of the chromenone family, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes methoxyphenyl substituents, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.35 g/mol. The presence of methoxy groups contributes to its lipophilicity and may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| LogP | 3.477 |
| PSA | 48.67 Ų |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties, likely due to the presence of phenolic groups that can scavenge free radicals.
- Anticancer Effects : Research indicates that this compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways, such as the MAPK/ERK pathway. It has been observed to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Effects : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
- Antioxidant Activity Assessment : A study utilizing DPPH and ABTS assays revealed that the compound exhibited strong antioxidant activity, comparable to standard antioxidants like ascorbic acid .
- Anti-inflammatory Potential : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Questions
What synthetic methodologies are effective for introducing methoxyphenyl substituents in coumarin derivatives?
Answer:
The synthesis of coumarins with methoxyphenyl substituents typically involves Claisen-Schmidt condensation or Ullmann coupling . For example, in related chromen-4-one derivatives, the 4-methoxyphenyl group is introduced via base-catalyzed condensation between substituted benzaldehydes and hydroxyacetophenones (e.g., using KOH/ethanol at 5–10°C for 24 hours) . To attach the 7-[(4-methoxyphenyl)methoxy] group, a Williamson ether synthesis is often employed, where a hydroxyl group on the coumarin core reacts with 4-methoxybenzyl chloride in the presence of a base like NaH .
Key considerations :
- Purification via recrystallization (ethanol or DMF) to isolate high-purity crystals .
- Monitoring reaction progress using TLC or HPLC to optimize yield .
How can spectroscopic techniques validate the substitution pattern of this compound?
Answer:
- 1H/13C NMR : The methoxy groups (-OCH3) appear as singlets at ~δ 3.8–3.9 ppm. Aromatic protons from the 4-methoxyphenyl groups show splitting patterns consistent with para-substitution (e.g., doublets at δ 6.8–7.3 ppm). The coumarin carbonyl (C=O) resonates at ~δ 160–165 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 420.12 for C24H20O6) and fragmentation patterns .
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and aryl ethers (~1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
How does X-ray crystallography resolve conformational details of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Crystal system : Triclinic (space group P1) with unit cell parameters a = 9.04 Å, b = 9.62 Å, c = 11.03 Å, α = 75.17°, β = 65.87°, γ = 69.83° .
- Molecular conformation : The coumarin core adopts a planar structure, with dihedral angles between the 4-methoxyphenyl and chromenone rings ranging from 65–75°, influencing π-π stacking interactions .
- Software : SHELXL (for refinement) and ORTEP (for visualization) are critical for analyzing disorder (e.g., minor chlorine substituents in related compounds) and hydrogen-bonding networks .
How can researchers address discrepancies in bioactivity data across structurally similar chromenones?
Answer:
Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:
- Substituent positioning : Para-methoxy groups enhance electron donation, increasing antioxidant potential, while steric hindrance from ortho-substituents may reduce binding affinity .
- Purity : Impurities from synthetic byproducts (e.g., chlorinated analogs in ) can skew results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., DPPH radical scavenging at 517 nm) to ensure comparability across studies .
What computational methods predict the physicochemical and biological properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox activity. For methoxy-substituted coumarins, a narrow bandgap (~3.5 eV) correlates with antioxidant behavior .
- Molecular docking : Screens against targets like COX-2 or DNA topoisomerase to rationalize anticancer activity. The 4-methoxyphenyl groups may occupy hydrophobic pockets in enzyme active sites .
- QSAR models : Use descriptors like logP and polar surface area to optimize bioavailability. For this compound, a logP ~3.2 suggests moderate membrane permeability .
How does crystal packing influence the compound’s stability and solubility?
Answer:
SCXRD data reveals:
- Intermolecular interactions : π-π stacking between aromatic rings (distance ~3.5 Å) and weak C–H···O hydrogen bonds stabilize the lattice, reducing solubility in nonpolar solvents .
- Disorder management : Minor positional disorder in substituents (e.g., methoxy groups) is resolved using SHELXL’s PART instructions, ensuring accurate thermal parameter modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
